4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-16(22)17-7-9-19(10-8-17)27(23,24)21-15-20(11-13-25-14-12-20)26-18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBSRZVRZMEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides or acetylated compounds.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetyl and phenylthio groups may enhance binding affinity or specificity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of the target compound, highlighting differences in substituents, biological activities, and synthesis routes:
Key Research Findings
Pharmacological Implications
- CDK9 and Apoptosis : ABT-737 () demonstrates that sulfonamide derivatives with piperazinyl and chlorophenyl groups can inhibit CDK9, a kinase involved in transcription. The target compound’s acetyl group may offer a unique binding profile compared to ABT-737’s nitro moiety .
- P2X Receptor Antagonism : The structural similarity to ’s compound suggests the target may interact with purinergic receptors, though its acetyl group could modulate selectivity compared to nicotinamide-based antagonists .
Biological Activity
The compound 4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a sulfonamide group, which is known for its biological activity, particularly in antibacterial properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing a sulfonamide moiety exhibit significant antimicrobial properties. For instance, research has shown that various sulfonamides possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported, suggesting potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | S. aureus |
| Compound B | 100 | E. coli |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to antimicrobial effects, sulfonamides have been studied for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several sulfonamide derivatives and evaluated their antimicrobial activity through disc diffusion methods. The results indicated that certain derivatives showed comparable efficacy to standard antibiotics like ampicillin. The compound of interest was part of a series that demonstrated promising results against clinical isolates. -
Investigation of Anti-inflammatory Properties :
Another study focused on the anti-inflammatory potential of related compounds, revealing that they could significantly reduce pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects.
Research Findings
Research has highlighted several mechanisms through which sulfonamides exert their biological effects:
- Inhibition of Bacterial Enzymes : Sulfonamides inhibit the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis.
- Modulation of Inflammatory Pathways : They may interfere with the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Q & A
Q. What are the key synthetic strategies for constructing the tetrahydropyran-sulfonamide core in this compound?
The synthesis involves multi-step functionalization of the tetrahydropyran scaffold. A Boc-protected intermediate (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) is synthesized via Boc2O protection under anhydrous, low-temperature conditions (-78°C) to ensure regioselectivity . Subsequent coupling with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc with NaHCO3 as a base at 80°C introduces the sulfonamide-linked substituents. Column chromatography (silica gel, EtOAc/hexane gradients) is critical for isolating intermediates .
Q. How is the phenylthio group introduced into the tetrahydropyran ring?
The phenylthio group is typically introduced via nucleophilic substitution or metal-catalyzed coupling. For example, Pd(PPh3)2Cl2 and CuI catalyze Sonogashira-type couplings between iodinated intermediates (e.g., tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate) and sulfur-containing alkynes (e.g., 3,3-diethoxyprop-1-yne) under N2 atmosphere in THF . Reaction optimization includes monitoring by TLC and ESI-MS for real-time validation of product formation .
Q. What characterization techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and Boc-deprotection efficiency.
- Mass Spectrometry : ESI-MS (e.g., m/z 469 [M+H]+ observed for intermediates) ensures correct molecular weight .
- X-ray Crystallography : Resolves conformational ambiguities, as seen in related sulfonamide structures (e.g., dihedral angles between aryl rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?
Discrepancies often arise from dynamic conformational changes or crystal-packing effects. For example, X-ray data for analogous sulfonamides show planar conformations stabilized by intramolecular H-bonding, whereas DFT models may predict flexibility . Cross-validate using variable-temperature NMR and solid-state IR to assess rotational barriers and hydrogen-bonding networks.
Q. What strategies optimize the yield of the final coupling step involving the acetylbenzenesulfonamide moiety?
- Catalyst Screening : Test Pd/Cu ratios (e.g., Pd(PPh3)2Cl2 at 0.04 eq vs. 0.1 eq) to minimize side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance solubility of sulfonamide intermediates.
- Temperature Control : Stepwise heating (room temp → 65°C) prevents premature cyclization, as seen in THF-mediated reactions .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to sulfonamide-sensitive targets like carbonic anhydrase or P2X receptors .
- In Vitro Testing : Conduct enzyme inhibition assays (IC50 determination) or cell-based viability tests (e.g., MTT assay) using HEK293 cells expressing P2X7 receptors .
- SAR Studies : Modify the acetylphenyl or tetrahydropyran groups to assess impact on bioactivity, referencing analogous thienopyrimidine derivatives .
Q. What analytical methods address purity challenges caused by diastereomeric byproducts?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients.
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., BINOL-phosphoric acids) during synthesis to suppress racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
